4-(3-Chlorobenzoyl)-2-methylpyridine

Übersicht

Beschreibung

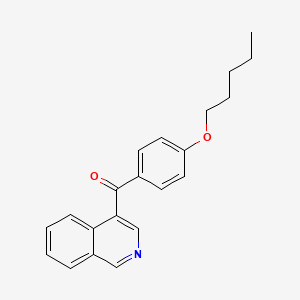

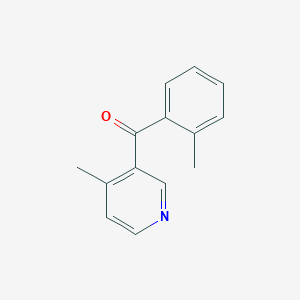

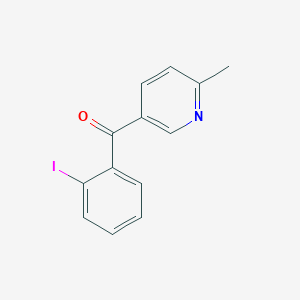

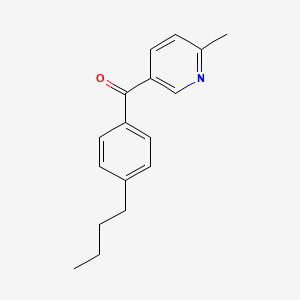

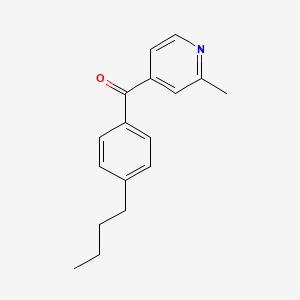

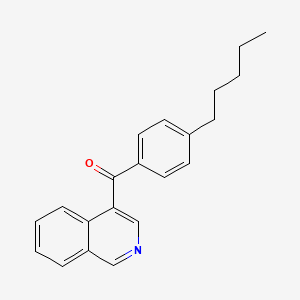

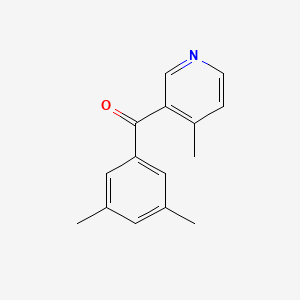

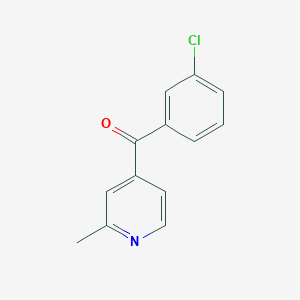

The compound “4-(3-Chlorobenzoyl)-2-methylpyridine” is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a benzoyl group attached at the 4th position and a methyl group at the 2nd position of the pyridine ring. The benzoyl group is further substituted with a chlorine atom at the 3rd position .

Synthesis Analysis

While the specific synthesis pathway for “4-(3-Chlorobenzoyl)-2-methylpyridine” is not available, similar compounds are often synthesized through nucleophilic substitution reactions. For instance, benzoyl chlorides can be synthesized by chlorination of benzoyl chloride at controlled temperatures .Molecular Structure Analysis

The molecular structure of “4-(3-Chlorobenzoyl)-2-methylpyridine” would consist of a pyridine ring with a benzoyl group attached at the 4th position and a methyl group at the 2nd position. The benzoyl group would have a chlorine atom at the 3rd position .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research: Antituberculosis Agent Development

4-(3-Chlorobenzoyl)-2-methylpyridine derivatives have been explored for their potential as antituberculosis agents. The modification of these compounds into metal complexes, such as with iron(III), has shown to increase pharmacological activity. This suggests that 4-(3-Chlorobenzoyl)-2-methylpyridine could be a valuable precursor in developing new antituberculosis drugs .

Organic Synthesis: Ligand for Metal Complexes

The compound serves as a ligand for synthesizing metal complexes. These complexes have been characterized using techniques like Fourier-transform infrared spectroscopy (FTIR) and UV-visible spectroscopy, indicating that coordination with metals like iron(III) can enhance thermal stability . This application is crucial for creating compounds with improved physical properties for various industrial applications.

Material Science: Enhancing Thermal Stability

In material science, the thermal stability of compounds is a significant property, especially for materials that are exposed to high temperatures. The coordination of 4-(3-Chlorobenzoyl)-2-methylpyridine with metals can lead to materials that maintain integrity under thermal stress, which is beneficial for high-performance materials .

Wirkmechanismus

Target of Action

Similar compounds such as carvacrol and thymol derivatives have been found to target insect odorant binding proteins and/or acetylcholinesterase . These targets play a crucial role in the nervous system of insects, making them potential targets for insecticides .

Mode of Action

For instance, the presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that substitution is likely to occur at the benzylic position .

Biochemical Pathways

Based on the potential targets mentioned above, it can be hypothesized that the compound might interfere with the normal functioning of the nervous system in insects, thereby exerting its insecticidal effects .

Result of Action

Given its potential targets, it can be inferred that the compound might disrupt the normal functioning of the nervous system in insects, leading to their death .

Eigenschaften

IUPAC Name |

(3-chlorophenyl)-(2-methylpyridin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c1-9-7-11(5-6-15-9)13(16)10-3-2-4-12(14)8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPHAIGFHJSFLPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Chlorobenzoyl)-2-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.